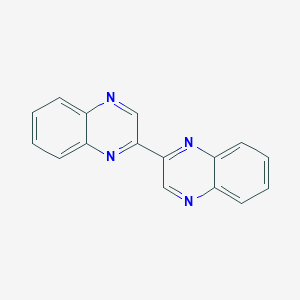

2,2'-Biquinoxaline

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

27739-37-3 |

|---|---|

Formule moléculaire |

C16H10N4 |

Poids moléculaire |

258.28 g/mol |

Nom IUPAC |

2-quinoxalin-2-ylquinoxaline |

InChI |

InChI=1S/C16H10N4/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16/h1-10H |

Clé InChI |

DSYFNRZHDYNTTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3 |

SMILES canonique |

C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3 |

Origine du produit |

United States |

Synthetic Methodologies for 2,2 Biquinoxaline and Its Derivatives

Dimerization and Homocoupling Strategies

Traditional methods for the synthesis of 2,2'-biquinoxaline have often relied on the dimerization of quinoxaline (B1680401) precursors. These methods, while foundational, can present challenges in terms of yield and reaction conditions.

The dimerization of π-deficient heterocycles, such as quinoxaline, can be achieved through the catalytic action of the cyanide ion. jst.go.jp This reaction is carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO). The process involves the reaction of quinoxaline with the cyanide ion to yield this compound. jst.go.jp The proposed mechanism for this transformation is an oxidation process that follows a reaction analogous to benzoin (B196080) condensation, catalyzed by the cyanide ion. jst.go.jp

However, it is important to note that the yields for the dimerization of quinoxaline using this method have been reported to be very low. jst.go.jp This limitation has driven the exploration of alternative and more efficient synthetic routes.

Homocoupling reactions provide another pathway to this compound. While specific examples detailing the direct homocoupling of quinoxaline hydrochloride salts are not extensively documented in the provided search results, related transformations offer insight into this approach. For instance, heating quinoxaline at 200°C in the presence of a 5% palladium-on-carbon catalyst has been shown to produce this compound. e-bookshelf.de

The Ullmann reaction, a classical method for synthesizing symmetric biaryls, represents a potential, though harsher, alternative. byjus.comorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures. byjus.com While powerful, the traditional Ullmann reaction is known for its demanding conditions and sometimes erratic yields, leading many to prefer palladium-catalyzed methods for such couplings. byjus.com

Cyanide-Catalyzed Dimerization of Quinoxaline Precursors

Advanced Cross-Coupling Approaches for Biquinoxaline Derivatives

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. ias.ac.in

Palladium-catalyzed cross-coupling reactions are versatile tools for the synthesis of complex molecules, including derivatives of biquinoxaline. rsc.orgrsc.org These reactions typically involve an organometallic reagent and an organic halide or triflate. organic-chemistry.org

A modified Negishi cross-coupling reaction has been successfully employed for the synthesis of substituted 2,2'-bipyridines, a structurally related class of N-heterocycles. This method utilizes a commercially available and relatively inexpensive catalyst, tetrakis(triphenylphosphine)palladium(0), to couple organozinc pyridyl reagents with 2-bromo- and 2-chloropyridines, achieving good to excellent yields (50–98%). organic-chemistry.org The reaction conditions can be tuned, with bromo-substituted precursors reacting efficiently at room temperature and the less reactive chloro-substituted analogs requiring heating. organic-chemistry.org This approach demonstrates high functional group tolerance, accommodating moieties such as alkyl, alkoxy, acetylene, and esters. organic-chemistry.org

The Sonogashira cross-coupling reaction, another palladium-catalyzed process, provides an effective route for synthesizing alkyne derivatives of quinoxaline. jcsp.org.pk This reaction couples terminal alkynes with aryl halides, such as 2-(4-bromophenyl)quinoxaline, to produce the desired substituted quinoxalines in high yields. jcsp.org.pk

| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield | Reference |

| Modified Negishi | Pd(PPh₃)₄ / Organozinc | 2-Bromo/Chloropyridines | Substituted 2,2'-Bipyridines | 50-98% | organic-chemistry.org |

| Sonogashira | (PPh₃)₂PdCl₂ / CuI / Et₃N | 2-(4-bromophenyl)quinoxaline, Terminal Alkynes | Alkyne-substituted Quinoxalines | High | jcsp.org.pk |

Sustainable and Green Synthetic Protocols

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of water as a solvent and the avoidance of toxic reagents, are increasingly being applied to the synthesis of heterocyclic compounds.

Hydrothermal synthesis (HTS) has emerged as a simple, rapid, and high-yielding method for preparing quinoxaline derivatives without the need for organic solvents, strong acids, or toxic catalysts. acs.org This technique has been successfully applied to the synthesis of biquinoxaline derivatives by reacting 3,3'-diaminobenzidine (B165653) with various diketones, achieving excellent yields of over 90% in all reported cases. acs.org

The HTS method shows remarkable compatibility with different starting materials. For instance, hydrochloride salts of amines can be used directly, serving as both the amine source and an acidic catalyst. acs.org The reaction times can be significantly reduced to less than 10 minutes by using acetic acid as a promoter, without compromising the high yields. acs.org

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield | Reference |

| 3,3'-Diaminobenzidine | Various Diketones | Hydrothermal Synthesis | Biquinoxaline Derivatives | >90% | acs.org |

| o-Phenylenediamines | 1,2-Diketones | HTS with Acetic Acid Promoter | Diarylquinoxalines | >90% | acs.org |

Microwave-Assisted Synthesis Techniques for Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. udayton.edunih.gov The synthesis of quinoxaline derivatives is frequently achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, a reaction that benefits significantly from microwave irradiation. sapub.orgscielo.br This approach is noted for its efficiency, versatility, and alignment with the principles of green chemistry. scielo.br

Researchers have developed various protocols, including solvent-free methods and the use of eco-friendly solvents. One benign, solvent-free approach involves the reaction of 1,2-diamines with 1,2-dicarbonyls (like benzil) or α-hydroxyketones on mineral supports such as acidic alumina (B75360). scielo.br Under microwave irradiation, these reactions can be completed in as little as three minutes, with acidic alumina acting as an efficient catalyst and, in the case of α-hydroxyketones, as an oxidant. scielo.br Another effective method employs a polar paste system, where reagents are mixed, irradiated, and then purified simply by washing with water, avoiding organic solvents entirely. scielo.br

Alternatively, syntheses can be performed in green solvents like ethanol (B145695) or acetic acid. sapub.orgarkat-usa.org The condensation of o-phenylenediamine (B120857) with α-dicarbonyl derivatives in ethanol under microwave irradiation affords quinoxalines in high yields with short reaction times, often producing pure products without the need for extensive purification. sapub.org Similarly, using acetic acid as the solvent for the reaction between o-phenylenediamine and α-hydroxy ketones under microwave conditions has proven to be an efficient one-pot protocol. arkat-usa.orgresearchgate.net The advantages of microwave-assisted synthesis include the absence of harsh catalysts and the reduction of hazardous waste. udayton.eduscielo.br

The following table summarizes various microwave-assisted methods for the synthesis of quinoxaline derivatives, which are structural analogs or precursors to biquinoxalines.

| Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| o-Phenylenediamine + α-Hydroxy Ketones | Acetic Acid, Microwave (450 W), 3 min | 2,3-Disubstituted Quinoxalines | 92-98 | arkat-usa.orgresearchgate.net |

| o-Phenylenediamine + Benzil | Acidic Alumina, Solvent-Free, Microwave, 3 min | 2,3-Diphenylquinoxaline | 86 | scielo.br |

| o-Phenylenediamine + Benzil | Polar Paste, Solvent-Free, Microwave, 3 min | 2,3-Diphenylquinoxaline | 97 | scielo.br |

| o-Phenylenediamine + α-Dicarbonyl derivatives | Ethanol, Microwave | Substituted Quinoxalines | High | sapub.org |

| 2,3-Dichloroquinoxaline + Nucleophiles (e.g., Benzylamine) | Triethylamine, Microwave, 160°C, 5 min | N2,N3-Disubstituted quinoxaline-2,3-diamines | 69 | udayton.edu |

| Substituted 1,2-Diaminobenzene + Dicarbonyls | Solvent-Free, Catalyst-Free, Microwave | 6-Substituted Quinoxalines | Good | nih.gov |

Parallel Synthesis Approaches for Functionalized Biquinoxaline Libraries

Parallel synthesis is a cornerstone of combinatorial chemistry, designed to rapidly produce large numbers of distinct but structurally related compounds, known as libraries. rjpbcs.comimperial.ac.uk This high-throughput approach is invaluable for screening and identifying lead compounds in drug discovery. nih.gov A key technology that facilitates parallel synthesis is solid-phase organic synthesis (SPOS), where molecules are built on an insoluble polymer resin. qyaobio.comnih.gov This method simplifies the entire process, as excess reagents and by-products can be easily removed by filtration and washing, driving reactions to completion. nih.gov

For the creation of functionalized quinoxaline libraries, a common strategy involves anchoring one of the core reactants to a solid support. For instance, a polymer-bound o-phenylenediamine can be reacted with a diverse set of α-bromoketones in a spatially separated format (e.g., in different wells of a microtiter plate). researchgate.net This is followed by cyclization, oxidation, and subsequent cleavage from the resin to yield a library of individual quinoxaline derivatives. researchgate.net

Advanced methods employ traceless linkers, where cleavage from the solid support leaves no residual atoms from the linker on the final product molecule. acs.org One such methodology for creating 3,4-dihydroquinoxalin-2-ones starts with resin-bound α-amino acids. acs.org Through a sequence of reactions, including N-acylation, cyclization, and substitution, a diverse library can be generated. The final step involves an intramolecular cyclization that simultaneously cleaves the product from the resin. acs.org This approach facilitates high-throughput generation of libraries by using room temperature reactions and avoiding harsh conditions. acs.org

While a specific protocol for the parallel synthesis of a biquinoxaline library is not extensively documented, the established principles for quinoxaline libraries can be directly adapted. A hypothetical approach could involve:

Attaching a substituted o-phenylenediamine to a solid support.

Reacting the resin-bound diamine in parallel with a library of suitable 1,2-dicarbonyl precursors to form the first quinoxaline ring.

A subsequent series of reactions could build the second quinoxaline moiety, or a pre-formed biquinoxaline scaffold could be attached to the resin and subsequently functionalized with various building blocks.

The table below illustrates a conceptual framework for the parallel synthesis of a functionalized biquinoxaline library, demonstrating how structural diversity can be achieved by varying the initial building blocks.

| Scaffold (Resin-Bound) | Building Block A (Dicarbonyl) | Building Block B (Functional Group) | Potential Library Member |

|---|---|---|---|

| Resin-o-phenylenediamine | Glyoxal | -Cl | Functionalized this compound |

| Resin-4-methyl-o-phenylenediamine | 2,2'-Bipyridil | -OCH3 | Functionalized Dimethyl-2,2'-Biquinoxaline |

| Resin-4-chloro-o-phenylenediamine | 1,10-Phenanthroline-5,6-dione | -NO2 | Functionalized Dichloro-2,2'-Biquinoxaline |

| Resin-o-phenylenediamine | Oxalyl chloride followed by coupling | -Br | Functionalized this compound |

Coordination Chemistry of 2,2 Biquinoxaline Ligands

Ligand Design Principles Utilizing 2,2'-Biquinoxaline Cores

The design of ligands based on the this compound framework is a strategic process that leverages substituent effects and the construction of multidentate systems to fine-tune the properties of the resulting metal complexes.

The introduction of various substituent groups onto the this compound core can significantly alter its coordination behavior. These modifications can influence the ligand's electronic properties, steric hindrance, and ultimately, the geometry and reactivity of the metal complexes formed.

The electronic nature of substituents can modulate the electron density on the nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination, while electron-withdrawing groups can have the opposite effect. This principle is fundamental in tuning the redox potentials and photophysical properties of the resulting complexes. acs.org For instance, the redox behavior of pyridinium (B92312) salts with different substituents has been shown to vary, a principle applicable to the modification of biquinoxaline ligands. researchgate.net

Steric effects also play a crucial role. Bulky substituents near the coordination sites can impose significant steric hindrance, influencing the coordination geometry and the accessibility of the metal center. This can lead to the formation of complexes with unusual coordination numbers or geometries. For example, in some copper(I) complexes, this compound has been observed to chelate using its more sterically hindered nitrogen atoms. researchgate.net The interplay between electronic and steric effects allows for the rational design of ligands with tailored properties for specific applications.

The this compound unit can be incorporated into larger, multidentate ligand systems to create more complex and stable metal complexes. These architectures can range from simple bidentate ligands to more elaborate polydentate structures capable of binding multiple metal ions or forming intricate supramolecular assemblies.

One approach involves linking two or more biquinoxaline units together, or with other heterocyclic moieties, to create ligands with multiple coordination sites. For example, 2,3,2',3'-tetra(pyridin-2-yl)-6,6'-biquinoxaline (tpbq) and 2,3,2',3'-tetra(thiophen-2-yl)-6,6'-biquinoxaline (ttbq) are examples of such elaborate ligands designed for specific applications like anticancer agents. oup.comnih.gov These multidentate ligands can encapsulate metal ions, leading to highly stable complexes with well-defined geometries.

The design of these architectures is often guided by the desired application. For instance, in the development of photosensitizers for photodynamic therapy, ligands are designed to absorb light in the therapeutic window and to facilitate the generation of reactive oxygen species. nih.gov The modular nature of the biquinoxaline core allows for the systematic modification of the ligand structure to optimize these properties. The synthesis of such complex ligands often involves multi-step procedures, including condensation and cross-coupling reactions. rsc.org

Influence of Substituent Effects on Coordination Behavior

Synthesis and Structural Characterization of Metal-Biquinoxaline Complexes

The synthesis and structural characterization of metal-biquinoxaline complexes are essential for understanding their properties and potential applications. A wide range of transition metals have been successfully complexed with biquinoxaline-based ligands, leading to a diverse array of structures and coordination geometries.

Complexes of this compound and its derivatives have been prepared with a variety of transition metals.

Manganese(II): Manganese(II) complexes with biquinoline-based ligands have been synthesized and structurally characterized, revealing distorted octahedral geometries. rsc.org Other research has focused on Mn(II) complexes with Schiff bases derived from quinoxaline (B1680401) diones. eurjchem.comeurjchem.com

Iron(II/III): Iron complexes with ligands containing quinoxaline moieties have been studied, with some showing interesting DNA binding and cleavage activities. isca.me For example, a ternary Fe(III) complex with a phenolate-based ligand and a dipyridoquinoxaline has been prepared and structurally characterized. isca.me

Cobalt(II): Cobalt(II) complexes of biquinoline derivatives have been shown to interact with dioxygen. squ.edu.om Additionally, phosphine-free Co(II) complexes have been used as catalysts in the synthesis of quinoxalines. rsc.org

Copper(II): Copper(II) complexes with novel biquinoxaline ligands have been synthesized and investigated for their antiproliferative activity. oup.comnih.gov The coordination of Cu(II) with various quinoxaline derivatives often results in distorted square planar or octahedral geometries. isca.menih.gov

Platinum(II): Platinum(II) complexes containing biquinoxaline ligands have been developed as potential anticancer agents. oup.comnih.govglobalauthorid.com The coordination geometry around the Pt(II) center is typically square planar. nih.gov

Ruthenium(II): Ruthenium(II) complexes with bipyridine and biquinoline ligands have been extensively studied for their photophysical and photochemical properties. rsc.orgresearchgate.net These complexes often exhibit octahedral geometry and are of interest for applications in solar energy conversion and photodynamic therapy. nih.govulb.ac.be

Zinc(II): Zinc(II) complexes with biquinoxaline-type ligands have been synthesized and used as catalysts for the copolymerization of epoxides and carbon dioxide. znaturforsch.com The coordination geometry of these complexes can vary, with tetrahedral and octahedral arrangements being common. mdpi.comajol.info

The synthesis of these complexes typically involves the reaction of a metal salt with the biquinoxaline ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

The coordination geometry of metal-biquinoxaline complexes is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the presence of other coordinating species. csic.es For example, in a Cu(I) complex with 2,2'-biquinoline (B90511), the copper center adopts a distorted trigonal planar geometry. researchgate.net In contrast, a manganese(II) complex with a quadridentate biquinoline derivative exhibits a distorted octahedral geometry. rsc.org

The flexibility of the this compound ligand allows it to adopt different conformations to accommodate the preferred coordination geometry of the metal ion. It can act as a chelating ligand, binding to a single metal center, or as a bridging ligand, connecting two or more metal centers. researchgate.netresearchgate.net

Table of Coordination Geometries in Selected Metal-Biquinoxaline Complexes

| Metal Ion | Ligand | Coordination Geometry | Reference(s) |

|---|---|---|---|

| Mn(II) | 8,8'-bis(aminomethyl)-2,2'-biquinoline | Distorted Octahedral | rsc.org |

| Cu(I) | 2,2'-biquinoline | Distorted Trigonal Planar | researchgate.net |

| Cu(II) | Novel biquinoxaline ligands | Distorted Square Planar/Octahedral | isca.menih.gov |

| Pt(II) | Novel biquinoxaline ligands | Square Planar | oup.comnih.gov |

| Ru(II) | 2,2'-biquinoline | Octahedral | rsc.org |

| Zn(II) | Dimethyl 2,2'-bipyridine-4,5-dicarboxylate | Distorted Tetrahedral | mdpi.com |

Hydrogen bonding can occur between functional groups on the ligand and solvent molecules or counter-ions present in the crystal lattice. mdpi.com These interactions play a crucial role in stabilizing the crystal structure and can lead to the formation of extended one-, two-, or three-dimensional networks.

The planar aromatic rings of the biquinoxaline ligand are prone to π-π stacking interactions. researchgate.netresearchgate.net These interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or offset manner, are a significant driving force in the self-assembly of these complexes in the solid state. The presence of fused benzo rings in biquinoxaline enhances the propensity for π-π stacking. researchgate.net

The combination of these intermolecular interactions can lead to the formation of highly organized crystal structures with interesting properties. For example, in a Cu(I) complex of 2,2'-biquinoline, C-H···Cl interactions and π-π stacking lead to a 3D supramolecular network. researchgate.net Understanding and controlling these interactions is a key aspect of crystal engineering, which aims to design materials with specific properties based on their solid-state structure.

Crystallographic Analysis of Coordination Geometries

Coordination Modes of this compound (e.g., Bridging, Chelating)

The versatile coordination chemistry of this compound is characterized by its ability to adopt different binding modes, primarily acting as either a chelating or a bridging ligand. The specific mode of coordination is influenced by factors such as the metal center, steric hindrance, and the presence of other ligands in the coordination sphere. This compound possesses four potential nitrogen donor atoms, but its rigid, planar structure, which it adopts in the solid state, influences which atoms are accessible for coordination. researchgate.netisca.mecapes.gov.br

Chelating Mode:

In its most common coordination mode, this compound acts as a bidentate chelating ligand. gusc.lv Chelation involves the formation of a ring structure with a central metal ion. In the case of this compound, this typically occurs through the nitrogen atoms located at the 1 and 1' positions, which are considered the more sterically hindered donors. researchgate.netisca.me This mode is observed in various mononuclear complexes. For instance, it has been shown to chelate to copper(I) centers using these more hindered nitrogen atoms. researchgate.netisca.me Similarly, in complexes with ruthenium(II), such as [Ru(bpy)₂(this compound)]²⁺, the this compound ligand functions in a chelating capacity. rsc.org Derivatives of biquinoxaline, like 2,3,2ʹ,3ʹ-tetra(pyridin-2-yl)-6,6ʹ-biquinoxaline (tpbq), also demonstrate this chelating behavior, coordinating to metals like copper(II) and platinum(II). nih.govoup.com

Bridging Mode:

This compound can also function as a bridging ligand, connecting two or more metal centers. wikipedia.org This behavior is particularly noted where it adopts a "stepped-linear" conformation to link metal ions. In this mode, the ligand utilizes its two less sterically hindered nitrogen atoms (at the 4 and 4' positions) to bind to two different metal centers. researchgate.netisca.me This bridging capability allows for the construction of polynuclear complexes and coordination polymers. The fused benzo rings in the ligand's structure contribute to a higher propensity for π-π stacking interactions within these bridged complexes. researchgate.netisca.me

The dual coordination ability of this compound makes it a valuable component in the design of complex molecular architectures with specific electronic and structural properties.

Table 1: Coordination Modes of this compound

| Coordination Mode | Description | Involved Nitrogen Atoms | Example Metal Centers |

| Chelating | Binds to a single metal center, forming a five-membered chelate ring. | More hindered nitrogens (N1, N1') | Copper(I), Ruthenium(II) researchgate.netisca.mersc.org |

| Bridging | Links two separate metal centers in a "stepped-linear" fashion. | Less hindered nitrogens (N4, N4') | General observation researchgate.netisca.me |

Supramolecular Chemistry and Self Assembly of 2,2 Biquinoxaline Systems

Design and Synthesis of Biquinoxaline-Based Supramolecular Receptors

The design of supramolecular receptors based on the 2,2'-biquinoxaline framework is a strategic endeavor that leverages the molecule's inherent properties to achieve specific recognition and binding of guest molecules. parisdescartes.fr The quinoxaline (B1680401) moiety itself, a fusion of benzene (B151609) and pyrazine (B50134) rings, possesses electron-deficient characteristics owing to the nitrogen atoms in the pyrazine unit. vulcanchem.com This electronic feature is fundamental to the design of receptors, as it can be tailored to interact with electron-rich guest species.

The synthesis of these receptors often involves multi-step organic reactions to introduce specific functional groups onto the biquinoxaline core. These functional groups are strategically placed to create well-defined binding cavities or clefts. For instance, the introduction of carboxylic acid groups, as seen in 2,2'-biquinoline-4,4'-dicarboxylic acid, provides sites for coordination with metal ions or for forming strong hydrogen bonds. nih.gov The synthesis process can be adapted to produce a variety of derivatives, allowing for the fine-tuning of the receptor's size, shape, and binding preferences. researchgate.net The goal is to develop systems where the control extends to the first and second coordination spheres, mimicking the precision of biological enzymes. parisdescartes.fr

The design principles for these receptors are rooted in the concepts of molecular recognition and host-guest chemistry. bbau.ac.in By carefully arranging binding sites, researchers can create receptors that are highly selective for specific ions or molecules. This selectivity arises from the complementary shapes, sizes, and electronic properties between the host (the biquinoxaline-based receptor) and the guest. bbau.ac.in

Self-Assembly Processes Involving Biquinoxaline Units

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. researchgate.net Biquinoxaline units are adept at participating in these processes, leading to the formation of a wide array of supramolecular architectures. molaid.com This capability stems from the molecule's rigid, planar structure and the presence of multiple sites for intermolecular interactions.

The self-assembly of biquinoxaline derivatives can be influenced by various factors, including the solvent, temperature, and the presence of other chemical species. mdpi.com For example, the use of a "good-bad solvent" method can induce the self-assembly of functionalized peptides into specific aggregated structures. cnr.it Similarly, in the context of biquinoxaline systems, the choice of solvent can dictate the final morphology of the assembled structure. The process is guided by the inherent information encoded in the molecules, leading to well-defined and functional nanoarchitectures. bbau.ac.in

Non-covalent interactions are the primary driving forces behind the self-assembly of biquinoxaline-based systems. frontiersin.orgresearchgate.net These interactions, although individually weak, collectively provide the stability required for the formation of large, ordered structures. The most significant non-covalent interactions involving biquinoxaline units are hydrogen bonding and π–π stacking.

Hydrogen Bonding: The nitrogen atoms within the quinoxaline rings can act as hydrogen bond acceptors. When the biquinoxaline scaffold is functionalized with hydrogen bond donors, such as hydroxyl or amide groups, intricate networks of intermolecular and intramolecular hydrogen bonds can form. scielo.org.mx These interactions play a crucial role in directing the assembly of molecules into specific patterns, such as one-dimensional chains or more complex three-dimensional networks. researchgate.netnih.gov For instance, in the crystal structure of 2,2',3,3'-tetraphenyl-7,7'-biquinoxaline, C-H···N interactions link molecules into one-dimensional chains. nih.gov

π–π Stacking: The planar, aromatic nature of the biquinoxaline core makes it highly susceptible to π–π stacking interactions. vulcanchem.commdpi.com This type of interaction involves the face-to-face or offset stacking of aromatic rings, driven by a combination of van der Waals forces, electrostatic interactions, and dispersion forces. nih.gov Strong π–π stacking is observed in the solid state of 5,5'-biquinoxaline (B11854703), contributing to its high electron mobility. vulcanchem.com These stacking interactions are fundamental in organizing the molecules in the solid state and influencing the material's electronic properties. The interplay between hydrogen bonding and π–π stacking can lead to complex and stable supramolecular assemblies. rsc.org

| Interaction Type | Description | Example in Biquinoxaline Systems |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | C-H···N interactions forming 1D chains in 2,2',3,3'-tetraphenyl-7,7'-biquinoxaline. nih.gov |

| π–π Stacking | A non-covalent interaction between aromatic rings, arising from intermolecular overlapping of p-orbitals in π-conjugated systems. | Strong stacking in solid-state 5,5'-biquinoxaline, leading to high electron mobility. vulcanchem.com |

Metal-Organic Frameworks (MOFs) and Related Porous Materials with Biquinoxaline Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govfrontiersin.org The use of biquinoxaline-based ligands in the synthesis of MOFs has garnered significant interest due to the potential for creating materials with novel electronic, magnetic, and catalytic properties. wm.edunih.gov The biquinoxaline unit, with its nitrogen-containing heterocyclic structure, can act as a robust and versatile linker in the construction of these frameworks.

The synthesis of biquinoxaline-derived MOFs typically involves solvothermal or hydrothermal methods. rsc.orgmdpi.com In these methods, the biquinoxaline-based organic linker and a metal salt are dissolved or suspended in a solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF), and heated in a sealed vessel. nih.govmdpi.com The elevated temperature and pressure facilitate the coordination reaction between the metal ions and the biquinoxaline linkers, leading to the crystallization of the MOF.

The choice of reaction conditions, such as temperature, reaction time, and the presence of modulating agents, can significantly influence the resulting MOF structure. nih.govfrontiersin.org For example, the addition of acids like HCl can slow down the deprotonation of carboxylate linkers, promoting the growth of larger, higher-quality crystals. nih.gov Mixed-ligand strategies, where a biquinoxaline-based ligand is used in conjunction with other organic linkers, can also be employed to create MOFs with increased structural complexity and tailored properties. rsc.org

| Synthetic Method | Description | Key Parameters |

|---|---|---|

| Solvothermal/Hydrothermal | Reaction between metal salts and organic linkers in a solvent at elevated temperature and pressure in a sealed container. | Temperature, Time, Solvent, Modulators (e.g., acids). rsc.orgnih.govmdpi.com |

| Mixed-Ligand Synthesis | Incorporation of more than one type of organic linker during MOF synthesis to create more complex structures. | Ratio of ligands, compatibility of linkers. rsc.org |

The combination of different metal ions and functionalized biquinoxaline linkers can lead to a remarkable diversity of MOF structures, with topologies ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks. uzh.chnih.govpolimi.itmdpi.com The final topology is determined by the coordination geometry of the metal ion and the connectivity and geometry of the biquinoxaline linker. mdpi.comresearchgate.net

1D Networks: These structures consist of metal-biquinoxaline chains that extend in one dimension. nih.govpolimi.it These chains can be linear, zigzag, or helical, depending on the coordination environment of the metal and the flexibility of the linker.

2D Networks: In these MOFs, the metal-biquinoxaline units assemble into extended layers. These layers can then stack upon one another to form a 3D structure, with the interactions between layers being either weak van der Waals forces or stronger interactions like hydrogen bonding or interdigitation. MOFs with a 2D network can exhibit a square lattice (sql) topology. frontiersin.org

3D Networks: These are highly interconnected frameworks that extend in all three dimensions. They often possess high porosity and surface area, making them suitable for applications in gas storage and catalysis. The topology of 3D MOFs can be quite complex, with common examples including diamondoid (dia) and primitive cubic (pcu) networks. rsc.org

The structural diversity of biquinoxaline-based MOFs is a key area of research, as the topology of the framework directly influences its physical and chemical properties. rsc.orgresearchgate.net

Coordination polymers, including MOFs, can sometimes undergo structural transformations in the solid state. These transformations can be triggered by external stimuli such as temperature, light, or the presence of guest molecules. rsc.orgmdpi.comnih.gov A particularly interesting phenomenon is the single-crystal-to-single-crystal (SCSC) transformation, where the crystalline integrity of the material is maintained throughout the structural change. mdpi.comrsc.orgmdpi.com

In biquinoxaline-containing coordination polymers, such transformations could involve changes in the coordination environment of the metal ion, rearrangement of the biquinoxaline linkers, or changes in the dimensionality of the network (e.g., a 1D chain transforming into a 3D network). rsc.org For example, a 2D interdigitated coordination polymer has been shown to transform into a 3D structure through a [2+2] photodimerization reaction upon UV irradiation in an SCSC manner. rsc.org These transformations can lead to materials with altered properties, such as changes in porosity, catalytic activity, or photoluminescence. researchgate.net The study of these dynamic processes is crucial for understanding the stability of biquinoxaline-based MOFs and for designing "smart" materials that can respond to external signals.

Catalytic Applications of 2,2 Biquinoxaline and Its Complexes

Homogeneous Catalysis with Biquinoxaline Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. Transition metal complexes featuring N-heterocyclic ligands are central to this field. While 2,2'-biquinoxaline is a promising ligand, its application in several key homogeneous catalytic transformations remains a developing area of research.

Transformation of Carbonyl Compounds

The transformation of carbonyl compounds, such as aldehydes and ketones, is a cornerstone of organic synthesis. nih.govmdpi.com Metal-catalyzed reactions like hydrogenation, hydroboration, and hydrosilylation convert the C=O group into alcohols or other functional groups. nih.govmdpi.com Catalysts for these reactions often involve transition metals like manganese, iron, nickel, and rhenium. nih.govresearchgate.netcsic.es

While numerous metal complexes with various nitrogen-containing ligands have been developed for these purposes, specific examples detailing the use of this compound metal complexes as homogeneous catalysts for the general transformation of carbonyl compounds are not extensively documented in the current literature. The research has predominantly focused on other pincer-type ligands or simpler N-heterocyclic systems. nih.govcsic.es The potential of this compound complexes in this domain remains an area ripe for exploration, building upon the established reactivity of analogous catalytic systems.

Hydrosilylation Reactions

Hydrosilylation is a highly efficient and atom-economical method for the reduction of carbonyl compounds to silyl (B83357) ethers, which can then be hydrolyzed to alcohols. nih.govencyclopedia.pub This reaction is catalyzed by a range of transition metal complexes, with platinum, rhodium, and iridium being traditional choices. nih.gov More recently, earth-abundant metals like iron and cobalt have emerged as sustainable alternatives. csic.essioc-journal.cn The catalytic cycle typically involves the activation of the silane (B1218182) by the metal center. nih.govcsic.es

Despite the broad utility of hydrosilylation, the application of metal complexes containing the this compound ligand specifically for this purpose is not well-established in scientific literature. Extensive research has been conducted on other ligand systems, such as those based on phosphines or other N-heterocyclic ligands like pyridine-imines, for catalyzing the hydrosilylation of aldehydes and ketones. csic.escsic.es However, the exploration of this compound as a supporting ligand for metals active in hydrosilylation represents a potential, yet currently underexplored, research avenue.

Reductive Amination Processes

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds and a nitrogen source, proceeding via an imine intermediate. masterorganicchemistry.comharvard.edu This transformation is crucial in the pharmaceutical and fine chemical industries. Catalytic versions often employ transition metal complexes (e.g., iridium, ruthenium, iron) with various ligands to facilitate the reduction step under mild conditions, using hydrogen gas or transfer hydrogenation reagents. organic-chemistry.orgd-nb.info

The direct use of this compound metal complexes as catalysts for reductive amination is not prominently featured in the existing literature. Research in this area has largely concentrated on other ligand scaffolds. organic-chemistry.orgd-nb.info However, a closely related derivative, 2,2′-biquinoline-4,4′-dicarboxylic acid, has been reported to act as a co-catalyst with a palladium complex in the reductive amination of aldehydes. This suggests that the fundamental biquinoline/biquinoxaline framework can play a role in such catalytic cycles, though dedicated studies on this compound itself are needed to fully establish its utility in this reaction.

Heterogeneous Catalysis Utilizing Biquinoxaline-Derived Materials

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. Biquinoxaline derivatives can be incorporated into solid-state materials like Metal-Organic Frameworks (MOFs) to create robust and reusable catalysts.

Metal-Organic Frameworks (MOFs) as Heterogeneous Catalysts

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore sizes, and chemically modifiable nature make them excellent candidates for heterogeneous catalysis. harvard.edu

A new family of MOFs, named GR-MOFs, has been synthesized using a "Janus-head" ligand, 2,2′-biquinoline-4,4′-dicarboxylic acid (H₂BCA), which is a derivative of the biquinoxaline family. These MOFs, involving metals such as Strontium (Sr), Barium (Ba), Yttrium (Y), and Cadmium (Cd), have demonstrated catalytic activity. For instance, GR-MOF-13, with the formula [Cd(BCA)], has been used as a heterogeneous catalyst in the hydroboration of ketones to produce valuable alcohol products. The catalytic performance of these MOFs in the hydroboration of acetophenone (B1666503) is summarized in the table below.

| Catalyst | Conversion (%) | Time (h) | Yield (%) |

|---|---|---|---|

| GR-MOF-11 [Y(BCA)(OH)(H₂O)] | >99 | 1 | >99 |

| GR-MOF-12 [Ba(BCA)(DMF)₂] | >99 | 1 | >99 |

| GR-MOF-13 [Cd(BCA)] | >99 | 1 | >99 |

| GR-MOF-14 [Ba₂(BCA)₂(DMF)₄] | >99 | 1 | >99 |

These results highlight the potential of incorporating biquinoxaline-type ligands into MOFs to create effective and reusable heterogeneous catalysts for organic transformations. isca.me

Photoredox Catalysis with Biquinoxaline Analogs

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of radical species under mild conditions. encyclopedia.pub This field heavily relies on photocatalysts, typically transition metal complexes with polypyridyl ligands, such as [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine), or organic dyes. encyclopedia.pubrsc.org The catalytic activity stems from the ability of the catalyst to absorb visible light, reach an excited state, and then engage in single-electron transfer (SET) with a substrate. encyclopedia.pub

The this compound ligand is an analog of the widely used 2,2'-bipyridine (B1663995) ligand. As an extended π-conjugated system, it is expected to possess unique photophysical and electrochemical properties. Modifying the ligand structure is a key strategy for tuning the redox potentials of the resulting metal complexes. rsc.org While ruthenium and iridium complexes with bipyridine and phenylpyridine ligands are the most common photoredox catalysts, the exploration of biquinoxaline analogs offers a pathway to new catalysts with potentially different reactivity. Research has shown that quinoxaline (B1680401) derivatives can be synthesized using visible-light photoredox catalysis, indicating the compatibility of the quinoxaline core with photochemical processes. Although specific studies focusing on this compound as a ligand in photoredox catalysts are limited, its structural similarity to proven ligands like 2,2'-bipyridine suggests significant potential in this area. isca.mersc.org

Mechanistic Investigations of Biquinoxaline-Mediated Catalysis

The mechanistic pathways of transition metal-catalyzed reactions are profoundly influenced by the electronic and steric properties of the supporting ligands. For complexes involving this compound (biqn), a bidentate N,N'-chelating ligand, mechanistic investigations are crucial for understanding catalyst behavior, activity, and stability. While detailed mechanistic studies specifically focused on this compound are not as widespread as for its analogues like 2,2'-bipyridine (bpy) and 2,2'-biquinoline (B90511) (biq), analysis of related systems and the inherent properties of the biquinoxaline moiety provide significant insights into its role in catalysis.

The this compound ligand is characterized by its planar, rigid structure and its electron-deficient quinoxaline rings. beilstein-journals.org This electronic property is significant in catalysis as it can stabilize low-valent metal centers, a key feature in many catalytic cycles, particularly in cross-coupling reactions. The general mechanism for many palladium-catalyzed cross-coupling reactions, for instance, involves a Pd(0)/Pd(II) cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk The ligand's role is critical at each stage, influencing the kinetics and the stability of the intermediates.

In a hypothetical palladium-catalyzed cross-coupling reaction, the this compound ligand would chelate to the palladium center. Its strong σ-donating ability and π-accepting character, a consequence of the electron-deficient aromatic system, would modulate the electron density at the metal. This electronic tuning is essential for facilitating both the oxidative addition of the electrophile to the Pd(0) center and the final reductive elimination from the Pd(II) intermediate to release the product and regenerate the active catalyst.

Table 1: Generalized Catalytic Cycle and the Postulated Role of this compound

| Catalytic Step | General Description | Postulated Role of this compound Ligand |

| 1. Oxidative Addition | A low-valent metal center (e.g., Pd(0)) inserts into a substrate bond (e.g., R-X), increasing its oxidation state (e.g., to Pd(II)). | The electron-withdrawing nature of the biquinoxaline ligand can enhance the electrophilicity of the metal center, potentially accelerating the rate of oxidative addition. |

| 2. Transmetalation | A second substrate (e.g., an organometallic reagent R'-M) transfers its organic group to the metal complex, displacing another ligand. | The steric profile of the biquinoxaline ligand influences the accessibility of the metal center for the incoming nucleophile. Its rigid structure helps maintain a stable coordination sphere. |

| 3. Reductive Elimination | The two coupled organic fragments (R-R') are expelled from the metal center, which is reduced to its initial lower oxidation state, thus closing the catalytic cycle. | The ligand's electronic properties must be balanced to promote the reductive elimination step. Strong π-accepting ligands can facilitate this process by stabilizing the resulting low-valent metal complex. nih.gov |

| Catalyst Deactivation | Off-cycle pathways can lead to inactive or less active species, reducing catalyst turnover. | Mechanistic studies on the analogous 2,2'-biquinoline ligand in palladium-catalyzed aerobic oxidation have shown the formation of an insoluble trinuclear palladium species, (L₂Pd)₃(μ-O)₂²⁺, which acts as a catalyst resting state and slows the reaction. nsf.gov Similar off-cycle pathways could be relevant for biquinoxaline complexes. |

Research into the electrochemical properties of related ruthenium complexes provides direct evidence of the ligand's electronic influence. In a complex such as [Ru(bpy)₂(biqn)]²⁺, cyclic voltammetry studies show that the first reduction potential is centered on the this compound ligand. rsc.org This redox-activity, where the ligand can act as an electron reservoir, is a critical mechanistic feature. It suggests that in a catalytic cycle, the biquinoxaline ligand could actively participate in electron transfer steps, stabilizing reactive intermediates without requiring a formal change in the metal's oxidation state. nih.gov This ligand-based redox activity is a known phenomenon in catalysis with other polypyridyl ligands. nih.govbeilstein-journals.org

Table 2: Comparison of this compound and Related Ligands in Catalysis

| Compound Name | Structure | Key Mechanistic Findings/Properties |

| This compound | Quinoxaline | The ligand is redox-active, undergoing reduction before the metal center in some complexes. rsc.org Its electron-deficient nature is expected to influence all stages of a catalytic cycle. |

| 2,2'-Bipyridine | Pyridine | A widely studied ligand; its complexes are known to participate in electron-transfer-catalyzed ligand exchange and can be redox-active. beilstein-journals.org |

| 2,2'-Biquinoline | Quinoline | In Pd-catalyzed aerobic oxidation, it can lead to the formation of a slow-to-react, insoluble trinuclear palladium-oxo cluster, a key deactivation pathway identified through mechanistic studies. nsf.gov |

Theoretical and Computational Investigations of 2,2 Biquinoxaline Systems

Quantum Chemical Studies

Quantum chemical calculations are essential for understanding the intrinsic properties of 2,2'-biquinoxaline, offering a detailed picture of its electronic landscape and geometric structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com It is widely employed to determine optimized molecular geometry and electronic properties. scispace.comclinicsearchonline.org For systems like this compound and its derivatives, DFT calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like LANL2DZ, particularly when studying its metal complexes. nih.gov

The first step in these calculations is geometry optimization, where the molecule's lowest energy structure is found. scirp.org This process yields crucial data on bond lengths, bond angles, and dihedral angles. The optimized structure is then used for further calculations of electronic properties, such as the distribution of electron density and molecular orbital energies. nih.govscirp.org

Table 1: Representative Optimized Geometrical Parameters for a Quinoxaline (B1680401) Moiety (Illustrative) Note: These are typical values for a quinoxaline ring system and serve as an illustration for the parameters obtained via DFT calculations.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.40 Å |

| C-N | ~1.33 Å | |

| C-H | ~1.08 Å | |

| Bond Angle | C-C-C | ~120° |

| C-N-C | ~117° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe electronic excited states. uci.edu It has become a standard method for calculating properties related to a molecule's interaction with light, such as absorption and emission spectra. rsc.orgresearchgate.net The methodology allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. ups-tlse.fr

For molecules like this compound, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions occurring upon photoexcitation. sciensage.infochemrxiv.org These calculations are crucial for understanding the photophysical behavior of the molecule and are often performed to analyze how factors like solvent environment influence the excited state properties. rsc.orgresearchgate.net The accuracy of TD-DFT makes it a valuable tool for designing molecules with specific optical characteristics. chemrxiv.org

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ajchem-a.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com In the context of this compound and related heterocyclic systems, HOMO-LUMO analysis provides a framework for understanding their charge transfer properties and potential as components in electronic materials. researchgate.net DFT calculations are commonly used to compute the energies of these frontier orbitals. sciensage.info

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoxaline Derivative Source: Data based on findings for 11-Chloro-12(Methylsulfanyl) Quinoxaline, demonstrating the type of data obtained from FMO analysis. sciensage.info

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.01 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Molecular Modeling and Simulation Methodologies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of this compound.

The conformation of a ligand, which describes the spatial arrangement of its atoms, is crucial for its chemical and biological activity. mdpi.com For this compound, the conformation about the inter-ring bond is of particular interest. X-ray crystallographic studies have provided definitive experimental evidence on its solid-state structure. capes.gov.brresearchgate.net

These investigations reveal that this compound exists in a centrosymmetric, planar conformation in the solid state. capes.gov.brresearchgate.net This planarity maximizes the conjugation between the two quinoxaline rings and minimizes the molecular dipole moment. capes.gov.brresearchgate.net In addition to experimental methods, computational techniques such as Monte Carlo simulations and molecular dynamics can be used to explore the conformational preferences of such ligands in different environments, like in solution. mdpi.comcopernicus.org

Table 3: Solid-State Conformational Data for this compound

| Property | Description | Source |

|---|---|---|

| Conformation | Planar, Centrosymmetric | capes.gov.brresearchgate.net |

| Inter-ring Dihedral Angle | Approximately 180° | capes.gov.brresearchgate.net |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ebsco.com These simulations provide an atomistic-level view of chemical interactions and dynamics by solving Newton's equations of motion for a system of interacting particles. nih.govnih.gov

For a molecule like this compound, MD simulations can be used to investigate its behavior in a condensed phase, such as in a solvent. The simulations can reveal details about intermolecular interactions, including hydrogen bonding and van der Waals forces, with surrounding solvent molecules or other solutes. peerj.com This approach is valuable for understanding how the molecule interacts with its environment, which can influence its solubility, stability, and reactivity. dovepress.com MD simulations model the system at a constant temperature and pressure, mimicking experimental conditions to provide insights into the dynamic nature of molecular interactions. peerj.comdovepress.com

Conformational Analysis of Biquinoxaline Ligands

Computational Prediction of Optical and Magnetic Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for predicting the electronic, optical, and magnetic properties of this compound and its derivatives. These theoretical studies provide deep insights into the structure-property relationships that govern their performance in various applications.

DFT calculations are frequently employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in studies of 2,3-di(pyridin-2-yl)quinoxaline amine derivatives, DFT calculations have determined HOMO and LUMO energy levels to be in the ranges of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net These calculations are crucial for predicting the electrochemical band gap, which was found to be between 1.72 and 2.48 eV, and for rationalizing the donor-acceptor architecture of the molecules. researchgate.net Similarly, for indoloquinoxaline derivatives, DFT was used to support experimental findings, showing LUMO levels in the range of -3.29 to -3.43 eV, suggesting their potential as n-type materials. researchgate.net

In the context of this compound-containing polymers, DFT calculations using the M06 exchange-correlation functional have been used to understand the influence of structural modifications, such as acceptor-acceptor homocoupling, on the polymer backbone. uhasselt.be These calculations revealed that introducing a homocoupled biquinoxaline unit generates a twist in the polymer backbone, which leads to a decreased conjugation length. uhasselt.be This structural change is directly linked to the optical properties, with TD-DFT calculations successfully simulating the experimentally observed blue-shift in the absorption spectra as the percentage of homocoupling increases. uhasselt.be The calculations also confirmed a stabilization of the HOMO level while the LUMO remained constant, providing a detailed electronic-level explanation for the observed optical changes. uhasselt.be

Furthermore, DFT has been utilized to investigate metal complexes incorporating biquinoxaline-based ligands. For copper(II) and platinum(II) complexes with 2,3,2ʹ,3ʹ-tetra(pyridin-2-yl)-6,6ʹ-biquinoxaline ligands, DFT calculations (using the B3LYP functional) were performed to determine their optimized geometries. nih.gov These calculations provided precise bond lengths, such as Pt-N distances of 2.03 and 2.04 Å and Cu-N distances of 2.10 and 2.02 Å, which are fundamental to understanding the coordination chemistry and subsequent electronic and magnetic properties of these complexes. nih.gov The electronic absorption spectra of these complexes, characterized by n→π* transitions, were also analyzed in the context of their computational results. nih.gov

The table below summarizes key computational data for this compound-related systems.

| System | Computational Method | Predicted Property | Value/Finding | Reference |

|---|---|---|---|---|

| 2,3-Di(pyridin-2-yl)quinoxaline Amine Derivatives | DFT | HOMO Energy | -4.90 to -5.70 eV | researchgate.net |

| 2,3-Di(pyridin-2-yl)quinoxaline Amine Derivatives | DFT | LUMO Energy | -3.10 to -3.36 eV | researchgate.net |

| PDTSQxff Polymer (with biquinoxaline units) | DFT (M06) | Structural Effect of Homocoupling | Creates twist in polymer backbone, decreasing conjugation. | uhasselt.be |

| PDTSQxff Polymer (with biquinoxaline units) | TD-DFT (M06) | Optical Effect of Homocoupling | Simulated blue-shift in absorption spectra with increased homocoupling. | uhasselt.be |

| Pt(tpbq)Cl₂ (tpbq = tetra(pyridin-2-yl)-biquinoxaline) | DFT (B3LYP) | Pt-N Bond Distances | 2.03 Å, 2.04 Å | nih.gov |

| Cu(tpbq)Cl₂ | DFT (B3LYP) | Cu-N Bond Distances | 2.10 Å, 2.02 Å | nih.gov |

Structure-Property Relationship Modeling (e.g., QSAR/QSPR for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that aim to predict the properties or activities of chemicals based on their molecular structure. medcraveonline.comresearchgate.net These in silico methods are pivotal in materials science and chemistry for optimizing molecules to achieve desired physicochemical properties, thereby saving significant time and resources by predicting characteristics prior to synthesis. researchgate.netconicet.gov.ar The core principle is that variations in the molecular structure of a group of compounds can be quantitatively correlated with changes in their properties. researchgate.net This is achieved by using molecular descriptors—numerical values that encode structural information—to build a predictive mathematical model. mdpi.com

While extensive QSPR studies specifically targeting a broad range of non-biological properties for a library of this compound derivatives are not widely documented, the principles of structure-property relationship modeling are implicitly applied in many computational studies of these systems. These investigations establish clear correlations between specific structural features and resulting optoelectronic properties, which is the fundamental goal of QSPR.

A prime example is the computational investigation into polymers containing this compound units, where the effect of homocoupling on optoelectronic properties was modeled. uhasselt.be In this study, the "structural descriptor" is the percentage of homocoupled biquinoxaline units intentionally introduced during polymerization. The "property" is the optical absorption maximum (λ_max). DFT calculations demonstrated a direct relationship between the degree of homocoupling and the polymer's conformation and electronic structure. uhasselt.be The model predicts that increasing homocoupling leads to a greater twist in the polymer backbone, reduced conjugation, and a consequent blue-shift in the absorption spectrum. uhasselt.be This serves as a qualitative and semi-quantitative structure-property model, allowing for the tuning of the polymer's color and electronic energy levels by controlling a specific structural parameter.

The process for developing a formal QSPR model generally involves the following steps:

Data Set Preparation : Assembling a training set of molecules with known experimental values for the property of interest. intofuture.org

Descriptor Calculation : Computing a wide range of molecular descriptors (e.g., constitutional, topological, geometric, quantum-chemical) for each molecule. medcraveonline.com

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to establish a mathematical relationship between the descriptors and the property. mdpi.com

Validation : Testing the model's predictive power and robustness using an independent test set of molecules and statistical metrics like R² and Q². researchgate.net

Applying this framework to this compound systems could, for example, involve modeling the relationship between substituent patterns (as descriptors) and non-biological properties such as solubility, thermal stability, or photoluminescence quantum yield.

Optically Detected Magnetic Resonance (ODMR) Simulations for Triplet States

Optically Detected Magnetic Resonance (ODMR) is a highly sensitive double resonance technique used to study the photoexcited triplet states of molecules. nih.govuni-wuerzburg.de By monitoring changes in phosphorescence intensity induced by resonant microwave absorption in zero magnetic field, ODMR provides detailed information about the electronic and geometric structure of the triplet state. acs.org Computer simulations of ODMR line shapes are essential for interpreting the complex spectra and extracting precise values for the spin Hamiltonian parameters. acs.org

A detailed investigation of the lowest excited triplet state of this compound (bQx) at low temperature (<2 K) utilized ODMR spectroscopy and computer simulations to unravel its complex nature. acs.org The ODMR studies revealed the presence of two distinct, close-lying excited triplet states that were not resolved in the optical phosphorescence spectrum. acs.orgresearchgate.net

Computer simulations of the 2E ODMR transitions were crucial for distinguishing these two states. The simulation of the experimental line-shape patterns allowed for a detailed analysis based on the hyperfine and quadrupolar splittings caused by the ¹⁴N nuclei in the molecule. acs.org The results of this analysis showed significant differences in the spin Hamiltonian parameters (the zero-field splitting parameters D and E) for the two states. acs.org

The key findings from the ODMR simulations are:

Localized Triplet State : One of the triplet states was identified as a "localized" state, behaving like a quinoxaline-like triplet. Its spin Hamiltonian parameters were similar to those of a single quinoxaline molecule, indicating that the electron spin density was primarily confined to one half of the biquinoxaline molecule. acs.org

Delocalized Triplet State : The second triplet state was characterized as "delocalized," with its electron spin density distributed more evenly across both quinoxaline rings of the molecule. This was evidenced by different magnitudes of the spin Hamiltonian parameters compared to the localized state. acs.org

The successful simulation of the ODMR line shapes for both triplet states in different host matrices (benzoic acid and n-decane) provided strong evidence for this dual-character model of the lowest triplet state of this compound. acs.org This work highlights the power of combining ODMR experiments with theoretical simulations to probe subtle but significant details of excited-state electronic structure in dimeric molecular systems.

The table below presents the spin Hamiltonian parameters for the two triplet states of this compound as determined by ODMR simulations.

| Host Matrix | Triplet State Type | |D| (GHz) | |E| (GHz) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Localized | 3.075 | 0.675 | acs.org |

| Benzoic Acid | Delocalized | 2.850 | 0.300 | acs.org |

| n-Decane | Localized | 3.075 | 0.600 | acs.org |

| n-Decane | Delocalized | 2.850 | 0.375 | acs.org |

Note: |D| and |E| are the zero-field splitting parameters, which describe the interaction of the two unpaired electron spins in the triplet state.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a fundamental tool for the structural analysis of 2,2'-Biquinoxaline and its derivatives. nih.govmjcce.org.mknih.gov These methods probe the vibrational modes of molecular bonds, offering a unique fingerprint of the compound's structure. edinst.commdpi.com

In the FTIR spectrum of related quinoxaline (B1680401) compounds, characteristic absorption peaks can be observed. For instance, aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. nih.gov The C=N stretching frequency is often found in the region of 1630-1600 cm⁻¹, while C-N stretching vibrations are assigned to bands in the 1150-1130 cm⁻¹ range. scialert.net Ring carbon-carbon stretching vibrations occur in the 1625-1430 cm⁻¹ region. scialert.net

Raman spectroscopy provides complementary information. nih.govedinst.com For instance, in a study of 2,2'-biquinoline (B90511), a structurally similar system, the Raman spectrum was instrumental in assigning its characteristic vibrations. aip.org For some quinoxaline derivatives, C-H in-plane bending modes are observed in both IR and Raman spectra at various wavenumbers, while out-of-plane bending vibrations are also identifiable. scialert.net The analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 1: General Wavenumber Regions for Vibrational Modes in Quinoxaline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR |

| C=N Stretch | 1630 - 1600 | FTIR |

| C=C Stretch | 1674 - 1504 | FTIR/Raman |

| C-C Stretch | 1625 - 1430 | FTIR/Raman |

| C-N Stretch | 1150 - 1130 | FTIR |

| C-H In-plane Bend | 1283 - 1032 | FTIR/Raman |

| C-H Out-of-plane Bend | 910 - 667 | FTIR/Raman |

Note: The exact positions of the peaks can vary depending on the specific derivative and the sample matrix.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are crucial for characterizing the electronic transitions within the this compound molecule. acs.org These techniques provide insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis absorption spectrum of this compound and its derivatives typically exhibits absorption bands corresponding to π→π* and n→π* electronic transitions. nih.gov For example, in some biquinoxaline complexes, a band around 284–287 nm is attributed to π→π* transitions, while bands at higher wavelengths (e.g., 373 nm or 415 nm) are assigned to n→π* transitions. nih.gov In donor-acceptor biquinoxaline derivatives, intramolecular charge transfer (ICT) bands can be observed in the range of 390-473 nm. researchgate.netresearchgate.net

The fluorescence emission of this compound derivatives is often observed in the visible spectrum. For instance, 5,5'-biquinoxaline (B11854703) has reported emission maxima between 480–520 nm. vulcanchem.com Some donor-acceptor derivatives exhibit emission in the blue-orange region, with maxima ranging from 465 nm to 617 nm, depending on the solvent and specific molecular structure. researchgate.netresearchgate.net The study of the lowest excited triplet state of this compound has been conducted using low-temperature phosphorescence. acs.org

Table 2: Electronic Transition Data for Selected Biquinoxaline Derivatives

| Compound/Derivative Type | Absorption Maxima (λmax, nm) | Emission Maxima (λemm, nm) | Transition Type |

| Biquinoxaline Complexes | ~284-287 | - | π→π nih.gov |

| Biquinoxaline Complexes | ~373, ~415 | - | n→π nih.gov |

| Donor-Acceptor Biquinoxalines | 415-473 | 492-617 | Intramolecular Charge Transfer (ICT) researchgate.netresearchgate.net |

| 5,5'-Biquinoxaline | - | 480-520 | Fluorescence vulcanchem.com |

| 2,3-biphenyl quinoxaline 6-amine | 435 | 518 | Fluorescence researchgate.net |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of this compound and its derivatives. iieta.org It provides information on the HOMO and LUMO energy levels, which are crucial for understanding the molecule's potential in electronic applications. researchgate.net

Studies on various biquinoxaline derivatives have shown that their HOMO and LUMO energy levels can be determined from their oxidation and reduction potentials measured by CV. researchgate.net For a series of donor-acceptor biquinoxaline derivatives, HOMO energy levels were found to be in the range of -4.90 to -5.75 eV, and LUMO levels were between -3.06 to -3.46 eV. researchgate.net The electrochemical band gap (Eg) for these compounds ranged from 1.72 to 2.48 eV. researchgate.net The electrochemical behavior of quinoxalines can be influenced by the electrolyte and the presence of other species, such as Lewis acids, which can significantly alter their redox potentials. rsc.org

Table 3: Electrochemical Data for Donor-Acceptor Biquinoxaline Derivatives

| Parameter | Range of Values |

| HOMO Energy Level | -4.90 to -5.75 eV researchgate.net |

| LUMO Energy Level | -3.06 to -3.46 eV researchgate.net |

| Electrochemical Band Gap (Eg) | 1.72 to 2.48 eV researchgate.net |

The specific values are dependent on the molecular structure and experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. capes.gov.br This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A low-temperature X-ray crystal structure determination of this compound revealed that it exists in a centrosymmetric, planar conformation in the solid state. capes.gov.br The molecule crystallizes about a crystallographic center of inversion, with only half a molecule in the asymmetric unit. The planarity of the molecule maximizes conjugation between the two quinoxaline rings. capes.gov.br The crystal structures of various substituted biquinoxalines, such as 2,2',3,3'-tetramethyl-6,6'-biquinoxaline and 2,2',3,3'-tetraphenyl-7,7'-biquinoxaline, have also been determined, providing insights into how substituents affect the molecular packing and intermolecular forces. nih.govwm.edu

Table 4: Selected Crystallographic Data for Biquinoxaline Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| This compound | - | - | Centrosymmetric, planar conformation | capes.gov.br |

| 2,2',3,3'-Tetramethyl-6,6'-biquinoxaline | - | - | Dihedral angle of 43.52 (2)° between quinoxaline units | wm.edu |

| 2,2',3,3'-Tetraphenyl-7,7'-biquinoxaline | Triclinic | P-1 | Molecules reside on crystallographic centers of inversion | nih.gov |

Thermal Decomposition Analysis

Thermal decomposition analysis, primarily through thermogravimetric analysis (TGA), is used to evaluate the thermal stability of this compound and its derivatives. osti.govstet-review.org TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which the compound degrades.

For some biquinoxaline-based resins, thermal decomposition temperatures have been shown to be above 395°C. researchgate.net In a study of 8,8'-di(pyrrolidin-1-yl)-5,5'-biquinoxaline, differential scanning calorimetry (DSC) indicated decomposition occurs above 240°C. vulcanchem.com The thermal stability is an important characteristic, particularly for materials intended for use in high-temperature applications. The analysis of gases evolved during thermal decomposition, often by coupling TGA with FTIR, can provide insights into the decomposition mechanism. osti.gov

Table 5: Thermal Stability Data for Biquinoxaline Derivatives

| Compound/Derivative | Technique | Decomposition Temperature (°C) |

| 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline | DSC | > 240 vulcanchem.com |

| Quinoxaline-based maleimide (B117702) resins | TGA | > 395 researchgate.net |

Structure Property Relationships and Functional Materials Design

Relationship Between Molecular Structure and Opto-Electronic Characteristics

The opto-electronic properties of 2,2'-biquinoxaline derivatives are intrinsically linked to their molecular architecture. These properties, which include light absorption and emission, are crucial for applications in electronic and optoelectronic devices.

A noteworthy characteristic of certain this compound derivatives is Aggregation-Induced Emission (AIE). Unlike many conventional fluorescent dyes that experience quenching of their fluorescence in a concentrated or solid state, AIE-active molecules exhibit enhanced emission. mdpi.comchemrxiv.org This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes light emission. mdpi.com For instance, tetraphenylethylene (B103901) (TPE) substituted quinoxaline (B1680401) derivatives have demonstrated strong AIE behavior. rsc.org The introduction of AIE-active luminogens is a key strategy in creating robust solid-state luminescent materials. mdpi.com In some cases, derivatives have been shown to exhibit not only AIE but also reversible mechanochromism, where the emission color changes in response to mechanical stimuli. rsc.org This change is often associated with a transition from a crystalline to an amorphous state. rsc.org

A series of donor-acceptor-acceptor-donor (DAAD) biquinoxaline amine derivatives have been synthesized that exhibit AIE in a THF:water system due to the formation of nanoaggregates. researchgate.net Furthermore, some imidazole (B134444) derivatives have shown excellent AIE properties, with the mechanism attributed to the restriction of a twisted intramolecular charge transfer (TICT) state. sioc-journal.cn

Table 1: Examples of Biquinoxaline Derivatives Exhibiting AIE

| Derivative Type | Key Feature | Observed Phenomenon | Reference |

| Tetraphenylethylene (TPE) substituted quinoxalines | Donor-Acceptor-Donor (D-A-D) structure | Strong AIE and reversible mechanochromism | rsc.org |

| Donor-Acceptor-Acceptor-Donor (DAAD) biquinoxaline amines | Formation of nanoaggregates in THF:water | Aggregation-induced emission | researchgate.net |

| Imidazole derivatives | Restriction of twisted intramolecular charge transfer (TICT) | Excellent AIE properties | sioc-journal.cn |

Design of Donor-Acceptor Architectures for Tunable Emission

The emission properties of this compound can be finely tuned by creating donor-acceptor (D-A) architectures. In this design, the biquinoxaline core typically acts as the electron acceptor, while various electron-donating groups are attached to it. This arrangement leads to an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. researchgate.netresearchgate.net

The energy of this ICT transition, and consequently the color of the emitted light, can be modulated by varying the strength of the donor and acceptor units. researchgate.net For example, a series of novel donor-acceptor-acceptor-donor (DAAD) based biquinoxaline amine derivatives have been synthesized, displaying ICT transitions in the range of 415–461 nm and emitting light in the blue-orange region (492–598 nm). researchgate.netresearchgate.netresearcher.life Similarly, donor-acceptor type luminophores based on tetraphenylethylene substituted quinoxalines show solvent-dependent ICT transitions. rsc.org

The strategic design of these D-A systems allows for the creation of materials with a broad range of emission colors, from blue to red. researchgate.net This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net

Tailoring this compound-Based Materials for Specific Functions

The versatility of the this compound scaffold allows for the tailoring of its properties to meet the demands of specific applications.

The redox properties of this compound, which describe its ability to gain or lose electrons, can be systematically controlled. The introduction of different substituents can alter the electron density on the biquinoxaline core, thereby influencing its oxidation and reduction potentials. For instance, the redox behavior of tyrosine has been shown to be modulated within a polypeptide chain. nih.gov

Cyclic voltammetry is a common technique used to study the redox properties and determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of these compounds. researchgate.net In a series of DAAD biquinoxaline amine derivatives, the HOMO and LUMO energy levels were measured to be in the ranges of -5.22 to -5.75 eV and -3.35 to -3.45 eV, respectively. researchgate.net These energy levels are comparable to those of known ambipolar materials, suggesting their potential for use as both hole and electron transporting materials in organic electronics. researchgate.net Furthermore, certain biquinoxaline derivatives can undergo reversible multi-electron redox processes. nih.gov